molecular formula C19H19N3O3S B14365593 3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide CAS No. 90234-17-6

3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide

Cat. No.: B14365593
CAS No.: 90234-17-6
M. Wt: 369.4 g/mol
InChI Key: BDHGGFGVGUJLII-UHFFFAOYSA-N
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Description

3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide is a complex organic compound with a unique structure that combines a naphthalene ring with a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide typically involves multiple steps, starting with the preparation of the naphthalene and benzamide precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced purification techniques such as chromatography and recrystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include disiamylborane, dicyclohexylborane, and diisopinocamphenylborane . These reagents are often employed under specific conditions to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted analogs.

Scientific Research Applications

3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[(Dimethylsulfamoyl)amino]-N-(naphthalen-1-yl)benzamide apart from similar compounds is its unique combination of a naphthalene ring and a benzamide moiety. This structural feature may confer specific properties and reactivity that are not observed in other related compounds.

Properties

CAS No.

90234-17-6

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

3-(dimethylsulfamoylamino)-N-naphthalen-1-ylbenzamide

InChI

InChI=1S/C19H19N3O3S/c1-22(2)26(24,25)21-16-10-5-9-15(13-16)19(23)20-18-12-6-8-14-7-3-4-11-17(14)18/h3-13,21H,1-2H3,(H,20,23)

InChI Key

BDHGGFGVGUJLII-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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